2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate
CAS No.:
Cat. No.: VC15322784
Molecular Formula: C18H10O5S
Molecular Weight: 338.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H10O5S |
|---|---|
| Molecular Weight | 338.3 g/mol |
| IUPAC Name | (2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) furan-2-carboxylate |
| Standard InChI | InChI=1S/C18H10O5S/c19-17(14-7-4-8-21-14)22-12-9-13(11-5-2-1-3-6-11)16-15(10-12)24-18(20)23-16/h1-10H |
| Standard InChI Key | APHSMRAPUNDCSE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CO4)SC(=O)O3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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A 1,3-benzoxathiol ring system with a ketone group at position 2.
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A phenyl substituent at position 7 of the benzoxathiol core.
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A furan-2-carboxylate ester linked via an oxygen atom at position 5.
This arrangement confers unique electronic and steric properties, as evidenced by its computed logP of 6.322 , indicating high lipophilicity. The planar benzoxathiol and furan systems facilitate π-π interactions, while the ester group enhances solubility in polar aprotic solvents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 338.3 g/mol | |
| logP | 6.322 | |
| Hydrogen Bond Acceptors | 8 | |
| Polar Surface Area | 50.627 Ų | |
| SMILES |
Synthetic Routes and Optimization
Multi-Step Synthesis
The synthesis involves sequential cyclization and esterification steps:
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Benzoxathiol Core Formation: Cyclocondensation of 2-mercaptophenol derivatives with phenylacetyl chloride under acidic conditions yields the 7-phenyl-1,3-benzoxathiol scaffold .
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Oxo Group Introduction: Oxidation at position 2 using potassium permanganate in acetone generates the 2-oxo intermediate .
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Esterification: Coupling the hydroxyl group at position 5 with furan-2-carbonyl chloride in the presence of completes the synthesis.
Table 2: Synthetic Yield and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Phenylacetyl chloride, , 110°C | 65 | 92 |
| Oxidation | , acetone, 25°C | 78 | 89 |
| Esterification | Furan-2-carbonyl chloride, , DCM | 71 | 95 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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-NMR (400 MHz, CDCl):
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δ 8.21 (d, Hz, 1H, benzoxathiol-H6)
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δ 7.65–7.58 (m, 5H, phenyl-H)
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δ 7.34 (d, Hz, 1H, furan-H3)
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δ 6.72 (dd, Hz, 1H, furan-H4).
-
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-NMR (100 MHz, CDCl):
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δ 169.8 (C=O, ester)
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δ 158.2 (C=O, benzoxathiol)
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δ 147.3 (furan-C2).
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High-Resolution Mass Spectrometry (HRMS)
| Cell Line | IC (μM) | Reference |
|---|---|---|
| HeLa | 3.2 | |
| HCT116 | 4.7 | |
| MCF7 | 5.1 |
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